3-(1-Naphthyl)-2-propyn-1-ol
Overview
Description
3-(1-Naphthyl)-2-propyn-1-ol is an organic compound that features a naphthalene ring attached to a propynyl group with a hydroxyl group at the terminal carbon
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-naphthyl-l-alanine, have been found to interact with periplasmic oligopeptide-binding proteins in salmonella typhimurium .
Mode of Action
For instance, N-1-naphthylphthalamic acid, a compound with a similar naphthalene structure, has been found to associate with and inhibit PIN auxin transporters .
Biochemical Pathways
Related compounds such as naphthalene and substituted naphthalenes are known to be degraded by various bacterial species, indicating that this compound may also be involved in similar metabolic pathways .
Pharmacokinetics
It accumulates in lipid-rich tissues and has an elimination half-life of 2-3 hours .
Result of Action
Related compounds such as 1-naphthol have been found to exhibit antioxidant activity, protecting cells from oxidative stress by scavenging reactive oxygen species and enhancing antioxidant enzyme production .
Action Environment
It is known that the presence of naa in the environment undergoes oxidation reactions with hydroxyl radicals and sulfate radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthyl)-2-propyn-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 1-naphthaldehyde.
Grignard Reaction: 1-naphthaldehyde is reacted with propargyl magnesium bromide in an anhydrous ether solution to form the corresponding alcohol.
Hydrolysis: The reaction mixture is then hydrolyzed to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Naphthyl)-2-propyn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: 3-(1-Naphthyl)-2-propyn-1-one.
Reduction: 3-(1-Naphthyl)-2-propen-1-ol or 3-(1-Naphthyl)-propane-1-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(1-Naphthyl)-2-propyn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxyl and alkyne groups.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(1-Naphthyl)propan-1-ol: Similar structure but lacks the triple bond.
1-Naphthylacetylene: Similar structure but lacks the hydroxyl group.
3-(1-Naphthyl)-2-propen-1-ol: Similar structure but has a double bond instead of a triple bond.
Uniqueness
3-(1-Naphthyl)-2-propyn-1-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-naphthalen-1-ylprop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARRJNMECLDKPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464692 | |
Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16176-22-0 | |
Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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